2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride
CAS No.: 2219375-42-3
VCID: VC6959438
Molecular Formula: C11H13Cl2N3O2
Molecular Weight: 290.14
* For research use only. Not for human or veterinary use.
![2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride - 2219375-42-3](/images/structure/VC6959438.png)
Description |
2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride is a complex organic compound that incorporates various functional groups, including an oxadiazole ring, a chlorophenoxy group, and an ethanamine moiety. This compound is of interest in pharmaceutical and chemical research due to its unique structure and potential biological activities. Synthesis and PreparationThe synthesis of 2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride typically involves several steps, including the formation of the oxadiazole ring and the introduction of the chlorophenoxy group. The final step would involve converting the free base into its hydrochloride salt. While specific synthesis details for this compound are not provided in the search results, similar compounds often involve reactions such as nucleophilic substitutions and cyclizations to form the oxadiazole ring. Biological and Pharmaceutical Applications
Safety and HandlingHandling 2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride requires caution due to its chemical nature. It is advisable to follow standard laboratory safety protocols, including the use of protective equipment and adherence to recommended handling procedures.
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2219375-42-3 | ||||||||||||||||
Product Name | 2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride | ||||||||||||||||
Molecular Formula | C11H13Cl2N3O2 | ||||||||||||||||
Molecular Weight | 290.14 | ||||||||||||||||
IUPAC Name | 2-[5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride | ||||||||||||||||
Standard InChI | InChI=1S/C11H12ClN3O2.ClH/c12-8-1-3-9(4-2-8)16-7-11-14-10(5-6-13)15-17-11;/h1-4H,5-7,13H2;1H | ||||||||||||||||
Standard InChIKey | XOWCDEBZUJOWKM-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1=CC(=CC=C1OCC2=NC(=NO2)CCN)Cl.Cl | ||||||||||||||||
Solubility | not available | ||||||||||||||||
PubChem Compound | 137952274 | ||||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume